molecular formula C24H24F2N2O4 B5373753 4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B5373753
M. Wt: 442.5 g/mol
InChI Key: QSIPKDXSRGZAMJ-LSDHQDQOSA-N
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Description

This compound (RN: 378221-68-2) belongs to the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one family, characterized by a lactam core substituted with aromatic and functional groups. Key structural features include:

  • 4-(4-Fluorobenzoyl): A fluorinated benzoyl group at position 4, enhancing electron-withdrawing properties.
  • 5-(2-Fluorophenyl): A meta-fluorinated phenyl group at position 5, influencing steric and electronic interactions.
  • 3-Hydroxy group: A polar substituent enabling hydrogen bonding.
  • 1-[3-(4-Morpholinyl)propyl]: A morpholine-containing side chain at position 1, likely improving solubility and pharmacokinetics .

Properties

IUPAC Name

(4E)-5-(2-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F2N2O4/c25-17-8-6-16(7-9-17)22(29)20-21(18-4-1-2-5-19(18)26)28(24(31)23(20)30)11-3-10-27-12-14-32-15-13-27/h1-2,4-9,21,29H,3,10-15H2/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIPKDXSRGZAMJ-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCN2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions

    Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a γ-keto ester.

    Introduction of Fluorinated Aromatic Rings: The fluorinated benzoyl and phenyl groups can be introduced via Friedel-Crafts acylation reactions using 4-fluorobenzoyl chloride and 2-fluorobenzoyl chloride, respectively.

    Attachment of the Morpholine Moiety: The morpholine group can be attached through a nucleophilic substitution reaction using 3-chloropropylmorpholine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The fluorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.

Biology

In biological research, it may serve as a probe to study enzyme interactions due to its unique structure.

Medicine

Industry

In the materials science industry, this compound could be used in the development of new polymers or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The fluorinated aromatic rings and the morpholine moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs from the evidence:

Compound ID Substituents (Position 4/5) Side Chain (Position 1) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Source
Target Compound 4-(4-FBz), 5-(2-FPh) 3-(4-Morpholinyl)propyl ~456 (estimated) Not reported Not reported
Compound 20 4-(4-MeBz), 5-(4-t-BuPh) 2-Hydroxypropyl 407.22 263–265 62
Compound 23 4-(4-MeBz), 5-(4-TFMOPh) 2-Hydroxypropyl 435.15 246–248 32
Compound 25 4-(4-MeBz), 5-(3-TFMePh) 2-Hydroxypropyl 419.13 205–207 9
Compound 51 4-(4-ClBz), 5-(3-F-4-TFMePh) 3-Methoxypropyl Not reported Not reported Not reported
Compound (Ev7) 4-(3-F-4-MeOBz), 5-(4-MePh) 3-(4-Morpholinyl)propyl ~472 (estimated) Not reported Not reported
Compound (Ev9) 4-(AllylO-3-MeBz), 5-(2-FPh) 3-(4-Morpholinyl)propyl ~484 (estimated) Not reported Not reported

Key Observations :

  • Substituent Effects : Fluorine and trifluoromethyl groups (e.g., Compound 23, 25) increase molecular weight and polarity compared to methyl or tert-butyl groups. The target compound’s dual fluorination balances lipophilicity and electronic effects.
  • Yield Variability : Hydroxypropyl-substituted compounds (e.g., Compound 20: 62% yield) are synthesized more efficiently than morpholinylpropyl derivatives, possibly due to steric hindrance in the latter .

Structure-Activity Relationship (SAR) Insights

  • Fluorine Substitution: The target’s 4-fluorobenzoyl and 2-fluorophenyl groups may enhance metabolic stability and target binding compared to non-fluorinated analogs (e.g., Compound 20) .
  • Morpholinylpropyl vs. Hydroxypropyl : The morpholine moiety likely improves solubility and bioavailability, whereas hydroxypropyl chains may limit membrane permeability due to higher polarity .
  • Aromatic Diversity : Compounds with electron-deficient aryl groups (e.g., trifluoromethoxy in Compound 23) exhibit higher melting points, suggesting stronger intermolecular interactions .

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